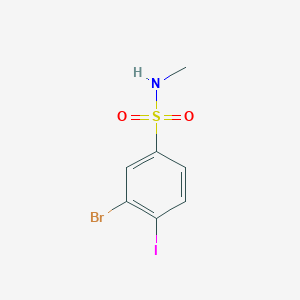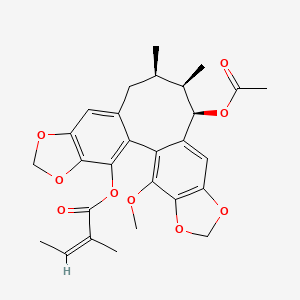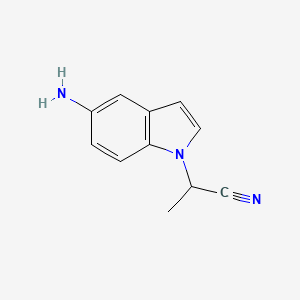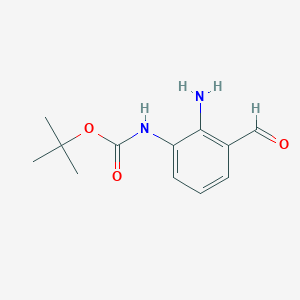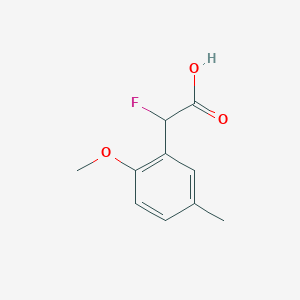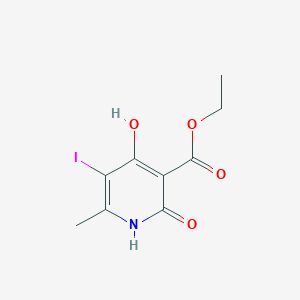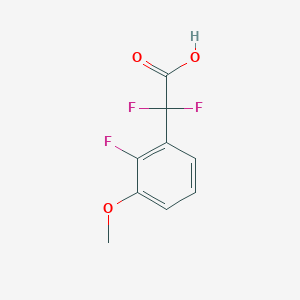
2,2-Difluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid is an organic compound characterized by the presence of fluorine atoms and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzene and difluoroacetic acid.
Fluorination: The introduction of fluorine atoms is achieved through electrophilic fluorination reactions. Reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used.
Acylation: The acylation step involves the reaction of the fluorinated benzene derivative with difluoroacetic acid under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2,2-Difluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable component in drug design.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased membrane permeability and resistance to metabolic degradation.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. The incorporation of fluorine atoms can enhance the thermal stability, chemical resistance, and mechanical properties of these materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds and dipole interactions with biological molecules, influencing their activity and function. Additionally, the methoxy group can participate in various chemical reactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(3-methoxyphenyl)acetic acid
- 2,2-Difluoro-2-(4-methoxyphenyl)acetic acid
- 2,2-Difluoro-2-(2-fluorophenyl)acetic acid
Uniqueness
Compared to similar compounds, 2,2-Difluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H7F3O3 |
|---|---|
Molecular Weight |
220.14 g/mol |
IUPAC Name |
2,2-difluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H7F3O3/c1-15-6-4-2-3-5(7(6)10)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
QGCODODFSUUDDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1F)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


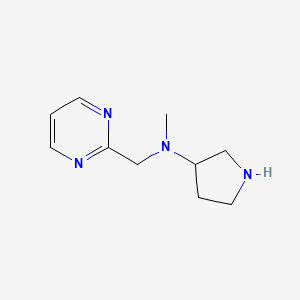
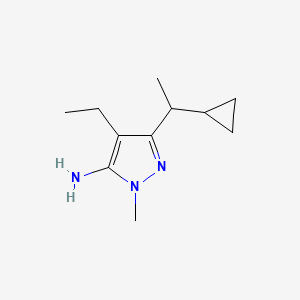
![1-[(1-Aminocyclohexyl)methyl]-3-ethylurea](/img/structure/B13077775.png)
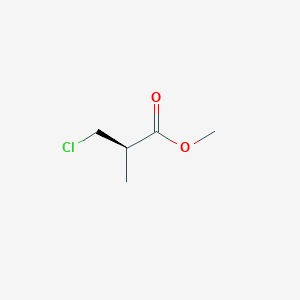
![Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B13077808.png)
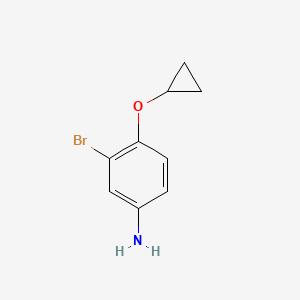
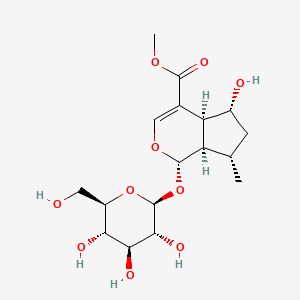
![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B13077824.png)
